molecular formula C7H9ClO B154298 2-Chlorocyclohex-1-enecarbaldehyde CAS No. 1680-73-5

2-Chlorocyclohex-1-enecarbaldehyde

Cat. No. B154298
CAS RN: 1680-73-5
M. Wt: 144.6 g/mol
InChI Key: LRPFOCFIHOUPNU-UHFFFAOYSA-N
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Description

2-Chlorocyclohex-1-enecarbaldehyde is a chemical compound that is part of the family of halogenated aldehydes. It is characterized by the presence of a chlorine atom and an aldehyde functional group attached to a cyclohexene ring. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of cyclohexane derivatives and other complex organic molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the addition of hydrogen chloride to cyclohex-1-enecarbonitrile has been shown to proceed stereoselectively, giving rise to cis-2-chlorocyclohexanecarboxylate and cis-2-chlorocyclohexanecarboxamide as products . This reaction is influenced by the interaction between the chlorine atom and the nitrile group, which affects the configuration of the products. Additionally, 2-halocycloalk-1-enecarboxylic esters, which are structurally similar to 2-chlorocyclohex-1-enecarbaldehyde, can be synthesized from the corresponding aldehydes using a mixture of V2O5-H2O2, providing a general method for the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-chlorocyclohex-1-enecarbaldehyde has been studied using techniques such as gas-phase electron diffraction. For example, the structure of 2-chlorobenzaldehyde was determined to consist of a mixture of cis and trans conformers, with the trans conformer being more prevalent . This study provides insights into the possible geometries and conformations that 2-chlorocyclohex-1-enecarbaldehyde might adopt.

Chemical Reactions Analysis

Chemical reactions involving halogenated cyclohexene derivatives have been reported. For instance, 2-bromocyclohex-1-enecarboxylic acids can undergo a palladium-catalyzed cyclization with carbon monoxide and arylhydrazines to yield 2-anilinohydroisoindoline-1,3-diones . Moreover, chloroaldehydes can be aminated using N-heterocyclic carbene catalysis to produce dihydroquinoxaline derivatives . These reactions demonstrate the reactivity of halogenated cyclohexene aldehydes and their utility in synthesizing complex organic molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-chlorocyclohex-1-enecarbaldehyde are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the electron-diffraction study of 2-chlorobenzaldehyde provides bond distances and angles that could be comparable to those in 2-chlorocyclohex-1-enecarbaldehyde . The reactivity of the compound in various chemical reactions suggests that it possesses electrophilic sites that can be exploited in synthetic applications .

Scientific Research Applications

Synthesis of Organic Compounds

2-Chlorocyclohex-1-enecarbaldehyde is utilized in the synthesis of various organic compounds. A novel approach for the preparation of 2-mercaptobenzaldehyde and 2-mercaptocyclohex-1-enecarboxaldehydes starting from 2-chlorocyclohex-1-enecarbaldehydes has been reported, highlighting its versatility in chemical synthesis (Niu et al., 2012).

Building Blocks in Chemical Synthesis

This chemical serves as an important building block for β-halo-α,β-unsaturated esters, which are crucial substrates for addition-elimination reactions and other chemical transformations, demonstrating its significance in creating structurally diverse molecules (Das et al., 2011).

Organic Catalysis

In the field of organic catalysis, 2-Chlorocyclohex-1-enecarbaldehyde has been used in enantioselective organocatalytic formal [3 + 3]-cycloaddition processes. This demonstrates its utility in producing chiral molecules, which are essential in various chemical syntheses (Hong et al., 2006).

As a Reactant in Carbene-Catalyzed Reactions

It is used in carbene-catalyzed α-carbon amination of chloroaldehydes. This method produces optically enriched dihydroquinoxalines, indicating its role in the synthesis of complex molecules relevant in natural products and bioactive compounds (Huang et al., 2019).

In the Synthesis of Cyclohexenes with Quaternary Carbon Centers

2-Chlorocyclohex-1-enecarbaldehyde is involved in Rhodium-catalyzed enantioselective cycloisomerization processes. This method aids in producing cyclohexenes, which are challenging to synthesize via traditional Diels-Alder cycloaddition (Park et al., 2016).

In Multicomponent Chemical Reactions

It's used in the Chiral Brønsted acid-catalyzed multicomponent Mannich reaction, illustrating its role in synthesizing anti-1,3-diamines using enecarbamates as nucleophiles. Such reactions are pivotal for creating complex molecular architectures (Dagousset et al., 2009).

Applications in Photophysical Studies

This compound has been used in developing a new polarity-sensitive fluorescent probe, showcasing its potential in biophysical research and imaging applications (Xiao et al., 2020).

properties

IUPAC Name

2-chlorocyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPFOCFIHOUPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473012
Record name 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorocyclohex-1-enecarbaldehyde

CAS RN

1680-73-5
Record name 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of cyclohexanone (1.34 g, 13.6 mmol) in toluene at room temperature was added DMF (1.58 mL, 20.5 mmol) and phosphorus oxychloride (1.88 mL, 20.5 mmol). The reaction was stirred overnight at room temperature, and then diluted with H2O and stirred for 30 minutes. 4N Aqueous NaOH (10 mL) was added, and the mixture was extracted with EtOAc. The combined organic layers were washed with saturated aqueous NH4Cl, dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
1.58 mL
Type
reactant
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Phosphoryl trichloride (125 g, 815 mmol) was added dropwise into a flame-dried bottom flask containing N,N-dimethylformamide (74.5 g, 1019 mmol) at 0° C. with stirring. After addition, the mixture was warmed to ambient temperature for 30 min, and re-cooled to 0° C. before the dropwise addition of cyclohexanone (50 g, 509 mmol). The mixture was warmed to room temperature for 12 h. The reaction was poured over ice and quenched with NaHCO3. Once neutralized, the mixture was extracted with ethyl acetate (100 mL×3) and washed with water and brine. The organic phase was dried, filtered, and concentrated to afford the product (160 g, 87% yield). 1H NMR: (CDCl3, 400 MHz) δ 1.74˜1.75 (m, 2H), 1.76˜1.78 (m, 2H), 2.24˜2.27 (m, 2H), 2.53˜2.59 (m, 2H), 7.25 (s, 1H).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
74.5 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Q Niu, X Xu, H Sun, X Li - Chinese Journal of Chemistry, 2012 - Wiley Online Library
… of ortho-bromobenzaldehyde 1a, 2-chlorocyclohex-1-enecarbaldehyde 1b, 2chloro-5-methylcyclohex-1-enecarbaldehyde 1c, 5-(tertbutyl)-2-chlorocyclohex-1-enecarbaldehyde 1d, (Z)-3…
Number of citations: 11 onlinelibrary.wiley.com
AA Abu-Hashem, MA Gouda, FA Badria - European journal of medicinal …, 2010 - Elsevier
… The final compounds 5–9 were synthesized by refluxing 4 with 2-chlorobenzaldehyde, 2-chlorocyclohex-1-enecarbaldehyde, 2-chlorobenzoic acid, 2,4-dichlorobenzoic acid and 5-…
Number of citations: 174 www.sciencedirect.com
M Somasundaram, JA Garg, S Naidu… - European Journal of …, 2019 - Wiley Online Library
… However, reactions employing acyclic chlorovinyl aldehydes such as 2-chlorocyclohex-1-enecarbaldehyde or 2-chlorocyclohept-1-enecarbaldehyde resulted in intangible mass with no …
K Selvakumar, VP Singh, P Shah… - Main Group …, 2011 - content.iospress.com
… However, 2-chlorocyclohex-1-enecarbaldehyde (16), with one coordinating formyl group, does not undergo an intramolecular cyclization under similar reaction conditions. Diselenides, …
Number of citations: 9 content.iospress.com
R Das, FH Shaik, GK Kar - 2011 - nopr.niscpr.res.in
… also synthesized methyl 2-chlorocyclohex-1-enecarboxylate from 2-chlorocyclohex-1enecarbaldehyde by treatment with i) NaCN, AcOH and ii) MnO2 in MeOH, but the yield is only 46% …
Number of citations: 3 nopr.niscpr.res.in
Q Niu, X Zhang, S Zhang, X Li, H Sun - Inorganica Chimica Acta, 2015 - Elsevier
… 20 mL of pentane was combined with 2-chlorocyclohex-1-enecarbaldehyde 2 (0.16 g, 1.10 … in 20 mL of pentane was combined with 2-chlorocyclohex-1-enecarbaldehyde 2 (0.16 g, 1.10 …
Number of citations: 8 www.sciencedirect.com
Q Niu, S Zhang, X Li, H Sun, O Fuhr… - … für anorganische und …, 2016 - Wiley Online Library
… A sample of [CoMe(PMe 3 ) 4 ] (0.65 g, 1.72 mmol) in pentane (30 mL) was combined with 2-chlorocyclohex-1-enecarbaldehyde (2) (0.25 g, 1.72 mmol) in pentane (20 mL) at –80 C. …
Number of citations: 1 onlinelibrary.wiley.com
AS Komendantova, AN Fakhrutdinov… - European Journal of …, 2019 - Wiley Online Library
… Parent 2-chlorocyclohex-1-enecarbaldehyde (1) and 2-hydrazinyl-N-(4-methoxyphenyl)-2-… 2-Chlorocyclohex-1-enecarbaldehyde (1): The procedure14 was followed using …
PR Kathiravan, S Muthukumaran… - Letters in Organic …, 2018 - ingentaconnect.com
Background: Dibenzo-oxazepine and Benzothiazole derivatives are used as antipsychotics, anticancer, antibacterial and anti-inflammatory agents. Methods: Arylidene derivatives of 1,2,…
Number of citations: 2 www.ingentaconnect.com
PR Kathiravan, M Venugopal… - Research on Chemical …, 2017 - Springer
A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid were synthesized by …
Number of citations: 3 link.springer.com

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